molecular formula C8H9ClO4S B2625153 2,6-Dimethoxybenzenesulfonyl chloride CAS No. 145980-89-8

2,6-Dimethoxybenzenesulfonyl chloride

Cat. No. B2625153
M. Wt: 236.67
InChI Key: KLVZDQNSNTUNGU-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H9ClO4S . It has a molecular weight of 236.67 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dimethoxybenzenesulfonyl chloride . The InChI representation is InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7 (13-2)8 (6)14 (9,10)11/h3-5H,1-2H3 . The Canonical SMILES representation is COC1=C (C (=CC=C1)OC)S (=O) (=O)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.67 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 61 Ų . The compound is covalently bonded and is canonicalized .

Scientific Research Applications

Application in Environmental Analytical Chemistry

2,6-Dimethoxybenzenesulfonyl chloride has been utilized in environmental analytical chemistry. For example, a novel pre-column derivatization reagent, 2,5-Dimethoxybenzenesulfonyl chloride (DMOSC), closely related to 2,6-Dimethoxybenzenesulfonyl chloride, has been described for determining the secondary amine glyphosate using high-performance liquid chromatography (HPLC). This method offers advantages in speed and ease of processing at lower temperatures compared to other proposals, combined with ultraviolet detectors (Fang, Wei, & Liu, 2014).

Role in Organic Synthesis

The compound has been used in the synthesis of various organic compounds. A study details the conversion of 2,4-; 2,6-; 2,3-; 3,4-; 2,5-; and 3,5-dichlorophenols by reaction with chlorosulfonic acid to yield substituted benzenesulfonyl chlorides. These chlorohydroxybenzenesulfonyl derivatives are of interest as potential herbicides and their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics have been explored (Cremlyn & Cronje, 1979).

Application in Molecular Structure and Kinetics Studies

2,6-Dimethoxybenzenesulfonyl chloride has been used in studies investigating molecular-electronic structure and kinetic investigations. For instance, structural isomers of this compound have been synthesized and characterized by X-ray single crystal diffraction. The study includes ab initio quantum-chemical calculations of the electronic structure of these isomeric molecules, providing insights into their stereochemical characteristics (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

properties

IUPAC Name

2,6-dimethoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZDQNSNTUNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybenzenesulfonyl chloride

Synthesis routes and methods I

Procedure details

Using the procedure described above, a mixture of 2,6-dimethoxybenzenesulfonyl chloride and 3-chloro-2,6-dimethoxybenzenesulfonyl chloride, which results from ring chlorination of the 2,6-dimethoxybenzenesulfonyl chloride by sulfuryl chloride, was prepared from 1,3-dimethoxybenzene.
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Synthesis routes and methods II

Procedure details

2,6-Dimethoxybenzenesulfonyl chloride was prepared from 2-bromo-1,3-dimethoxybenzene according to the procedure in Example 1, Step 1. The reaction gave a mixture of sulfonyl chloride and another product as a white solid.
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Citations

For This Compound
3
Citations
TC Johnson, TP Martin, RK Mann… - Bioorganic & medicinal …, 2009 - Elsevier
The discovery of the sulfonamide herbicides, which inhibit the enzyme acetolactate synthase (ALS), has resulted in many investigations to exploit their herbicidal activity. One area …
Number of citations: 65 www.sciencedirect.com
S Sharma, CY Chung, S Uryu, J Petrovic, J Cao… - Cell Chemical …, 2023 - cell.com
KAT6A, and its paralog KAT6B, are histone lysine acetyltransferases (HAT) that acetylate histone H3K23 and exert an oncogenic role in several tumor types including breast cancer …
Number of citations: 2 www.cell.com
S Sharma, CY Chung, S Uryu… - Cell …, 2023 - research-repository.griffith.edu.au
KAT6A, and its paralog KAT6B, are histone lysine acetyltransferases (HAT) that acetylate histone H3K23 and exert an oncogenic role in several tumor types including breast cancer …

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